molecular formula C34H44N6O5 B10852505 Oscillarin

Oscillarin

Cat. No.: B10852505
M. Wt: 616.7 g/mol
InChI Key: YNAKQOCSOOKXJP-IFNBDZAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oscillarin involves the assembly of its constituent amino acids and the formation of the cyclic guanidine moiety. The process typically starts with the protection of functional groups on the amino acids, followed by coupling reactions to form the peptide bonds. The cyclic guanidine moiety is then introduced through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered cyanobacteria or sponges. These organisms are cultivated under controlled conditions to produce this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Oscillarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include modified versions of this compound with altered functional groups, which can exhibit different bioactivities .

Scientific Research Applications

Oscillarin has a wide range of scientific research applications:

Mechanism of Action

Oscillarin exerts its effects primarily through the inhibition of serine proteases. The cyclic guanidine moiety interacts with the active site of the protease, blocking its activity. This inhibition can affect various biological pathways, including those involved in inflammation and coagulation .

Properties

Molecular Formula

C34H44N6O5

Molecular Weight

616.7 g/mol

IUPAC Name

(2S)-N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl]-6-hydroxy-1-[2-[[(2R)-2-hydroxy-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide

InChI

InChI=1S/C34H44N6O5/c35-34(36)39-16-14-24(21-39)13-15-37-31(43)29-19-25-11-12-26(41)20-28(25)40(29)33(45)27(17-22-7-3-1-4-8-22)38-32(44)30(42)18-23-9-5-2-6-10-23/h1-10,14,25-30,41-42H,11-13,15-21H2,(H3,35,36)(H,37,43)(H,38,44)/t25?,26?,27?,28?,29-,30+/m0/s1

InChI Key

YNAKQOCSOOKXJP-IFNBDZAXSA-N

Isomeric SMILES

C1CC(CC2C1C[C@H](N2C(=O)C(CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O

Canonical SMILES

C1CC(CC2C1CC(N2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)O)C(=O)NCCC5=CCN(C5)C(=N)N)O

Origin of Product

United States

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